molecular formula C12H17BBrNO3 B14031244 (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester

(6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14031244
M. Wt: 313.99 g/mol
InChI Key: NYUZBSSYRWVGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 6-bromo-4-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used bases.

    Solvents: Dimethylformamide, tetrahydrofuran, or toluene are typical solvents.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester is used as a key reagent in the synthesis of complex molecules, including natural products and pharmaceuticals.

Biology and Medicine: This compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for the synthesis of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism of action for (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester involves its role as a boronic acid derivative in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another widely used boronic acid derivative in Suzuki–Miyaura coupling reactions.

    4-Methoxyphenylboronic Acid Pinacol Ester: Similar in structure but with a methoxy group on the phenyl ring instead of the pyridine ring.

    6-Bromo-2-pyridylboronic Acid Pinacol Ester: Similar in structure but without the methoxy group.

Uniqueness: (6-Bromo-4-methoxypyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C12H17BBrNO3

Molecular Weight

313.99 g/mol

IUPAC Name

2-bromo-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(16-5)7-10(14)15-9/h6-7H,1-5H3

InChI Key

NYUZBSSYRWVGNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Br)OC

Origin of Product

United States

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